molecular formula C25H37N3O5 B3972580 3-Cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one;oxalic acid

3-Cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one;oxalic acid

Cat. No.: B3972580
M. Wt: 459.6 g/mol
InChI Key: CUYNHBFGIFGYCR-UHFFFAOYSA-N
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Description

3-Cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one; oxalic acid is a complex organic compound that features a cyclopentyl group, a phenylpiperazine moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by their functionalization and coupling. Common synthetic routes may involve:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Phenylpiperazine Moiety: This often involves the reaction of phenylhydrazine with appropriate reagents to form the piperazine ring.

    Coupling Reactions: The final step involves coupling the cyclopentyl group with the piperidine and piperazine moieties under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic ring or the piperidine/piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving receptor binding and neurotransmitter modulation.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one is unique due to its specific combination of cyclopentyl, piperidine, and phenylpiperazine groups, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

3-cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O.C2H2O4/c27-23(11-10-20-6-4-5-7-20)26-14-12-22(13-15-26)25-18-16-24(17-19-25)21-8-2-1-3-9-21;3-1(4)2(5)6/h1-3,8-9,20,22H,4-7,10-19H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYNHBFGIFGYCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)N2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one;oxalic acid
Reactant of Route 2
3-Cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one;oxalic acid
Reactant of Route 3
3-Cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one;oxalic acid
Reactant of Route 4
Reactant of Route 4
3-Cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one;oxalic acid
Reactant of Route 5
Reactant of Route 5
3-Cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one;oxalic acid
Reactant of Route 6
Reactant of Route 6
3-Cyclopentyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]propan-1-one;oxalic acid

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